BenchChemオンラインストアへようこそ!

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine

Chiral synthesis Enantioselective Stereochemistry

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine (CAS: 1259790-35-6) is a chiral non-racemic primary amine featuring a 5-bromo-6-methyl substituted pyridine ring. With a molecular formula of C8H11BrN2 and molecular weight of 215.09 g/mol , the compound possesses a single stereogenic center at the α-carbon of the ethylamine side chain in the (S)-configuration.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B15236181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(C)N)Br
InChIInChI=1S/C8H11BrN2/c1-5(10)8-4-3-7(9)6(2)11-8/h3-5H,10H2,1-2H3/t5-/m0/s1
InChIKeyBWYCVPBXBCQDBS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine: Chiral Pyridyl Amine Building Block for Enantioselective Synthesis and Medicinal Chemistry


(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine (CAS: 1259790-35-6) is a chiral non-racemic primary amine featuring a 5-bromo-6-methyl substituted pyridine ring. With a molecular formula of C8H11BrN2 and molecular weight of 215.09 g/mol , the compound possesses a single stereogenic center at the α-carbon of the ethylamine side chain in the (S)-configuration. The structure integrates three key functional elements: an electron-withdrawing bromine substituent at the 5-position serving as a synthetic handle for cross-coupling and nucleophilic substitution, an electron-donating methyl group at the 6-position, and a chiral primary amine capable of forming stereodefined amides, ureas, and secondary amines . This compound is exclusively intended as a research reagent and synthetic intermediate, not for human therapeutic or veterinary applications .

Why Generic Substitution Fails: Chiral Integrity and Regiochemical Specificity of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine


Substituting (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine with an in-class analog or the racemic mixture introduces two critical risks: stereochemical alteration and regiochemical mismatch. The stereospecific introduction of the amino function onto the pyridinylmethyl carbon center via nucleophilic substitution of optically pure methanesulfonate intermediates proceeds with stereochemical inversion, yielding defined (S)- or (R)-configured products [1]. Using the racemic mixture in downstream chiral synthesis generates diastereomeric products requiring costly separation; using the wrong enantiomer produces the antipodal stereoisomer with potentially different binding properties, as evidenced by enantioselective pharmacokinetic differences reported for structurally related 1-(pyridyl)ethylamines where one enantiomer exhibits distinct pharmacological behavior [2]. Additionally, the specific 5-bromo-6-methyl substitution pattern cannot be replicated by regioisomers such as (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, as the methyl group positioning alters the pyridine ring's electronic environment and influences both cross-coupling reactivity at the bromine site and target recognition .

Quantitative Differentiation Evidence: (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine vs. Analogs and Racemate


Chiral Purity and Enantiomeric Integrity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The (S)-configured (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine is produced via stereospecific substitution of optically pure methanesulfonate intermediates, yielding the target enantiomer with defined stereochemistry. The racemic mixture and (R)-enantiomer represent distinct chemical entities with different stereochemical configurations [1]. Class-level evidence from structurally related 1-(pyridyl)ethylamines demonstrates that enantiomers exhibit differential pharmacokinetic profiles and receptor binding characteristics [2].

Chiral synthesis Enantioselective Stereochemistry

Regiochemical Substitution Pattern: 5-Bromo-6-methyl vs. 5-Bromo-4-methyl Pyridyl Isomer

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine features methyl substitution ortho to the pyridine nitrogen and bromine at the 5-position, whereas the closely related isomer (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine places the methyl group at the 4-position . This positional difference alters the electronic distribution across the pyridine ring, directly affecting both the reactivity of the bromine substituent toward cross-coupling reactions and the pKa of the pyridine nitrogen .

Regioselectivity Electronic effects Cross-coupling

Bromine Substituent: 5-Bromo vs. 5-Chloro and 5-Unsubstituted Pyridyl Analogs

The 5-bromo substituent provides a robust synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Compared to the 5-chloro analog (1S)-1-(6-chloro(3-pyridyl))ethylamine , the bromine atom offers higher oxidative addition reactivity due to the weaker C-Br bond (bond dissociation energy approximately 20-30 kJ/mol lower than C-Cl), enabling milder reaction conditions and higher coupling yields. Compared to unsubstituted pyridylethylamine, the bromine enables post-synthetic diversification without requiring separate halogenation steps.

Cross-coupling Halogen reactivity Synthetic handle

Computed Physicochemical Properties: pKa and Lipophilicity Differentiation

(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine exhibits predicted pKa of 8.71±0.50 and calculated LogP of 2.17 . This basicity profile positions the amine as predominantly protonated under physiological conditions (pH 7.4), influencing solubility and membrane permeability characteristics. The lipophilicity (LogP ~2.17) balances the polar primary amine (TPSA 38.91 Ų) with the lipophilic bromopyridine core . These computed parameters provide a baseline for comparing against analogs with different halogen or alkyl substitution patterns during lead optimization campaigns.

pKa LogP Drug-likeness

Primary Application Scenarios: Where (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine Delivers Differentiated Value


Synthesis of Chiral N-Heterocyclic Ligands for Asymmetric Catalysis

The (S)-configured primary amine serves as a precursor for chiral N-substituted pyridylethylamine ligands. Following the stereospecific substitution methodology, the amine can be alkylated or coupled with appropriate electrophiles while retaining stereochemical integrity at the α-carbon [1]. The 5-bromo substituent enables post-ligand-synthesis functionalization via cross-coupling to fine-tune steric and electronic properties without altering the established chiral center. This application is uniquely suited to the (S)-enantiomer; racemic or (R)-configured material would yield the opposite stereoisomer of the target ligand.

Enantioselective Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In SAR campaigns requiring evaluation of stereochemical preference at receptor binding sites, (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine provides a chiral amine scaffold for constructing diastereomerically pure lead compounds. The predicted pKa of 8.71 and moderate lipophilicity (LogP ~2.17) position this building block favorably for CNS drug discovery programs . Class-level evidence from related pyridylethylamines demonstrates that enantiomers can exhibit distinct binding affinities and pharmacokinetic behaviors [2], underscoring the necessity of using the defined (S)-enantiomer rather than racemic material.

Cross-Coupling Diversification Platform for Parallel Synthesis Libraries

The 5-bromo substituent enables palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to generate diverse compound libraries . The C-Br bond's favorable oxidative addition kinetics (bond dissociation energy approximately 42 kJ/mol lower than C-Cl) permits efficient coupling under milder conditions compared to chloro analogs, reducing catalyst decomposition and side-product formation. The orthogonal reactivity profile—primary amine for amide/urea formation, bromine for cross-coupling—enables sequential diversification strategies valuable in high-throughput medicinal chemistry workflows.

Building Block for Chiral Pyridine-Containing Pharmacophores

The 2-pyridylethylamine core appears in various bioactive compounds including histamine receptor ligands, nicotinic acetylcholine receptor modulators, and dopaminergic agents [3]. (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine provides a chiral entry point for constructing such pharmacophores with defined stereochemistry. The 6-methyl substitution ortho to the pyridine nitrogen introduces conformational constraint and electronic modulation that distinguishes this scaffold from 4-methyl or unsubstituted analogs, offering SAR exploration of pyridine ring electronics on target engagement.

Quote Request

Request a Quote for (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.